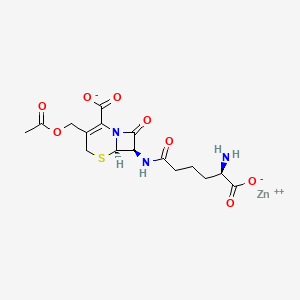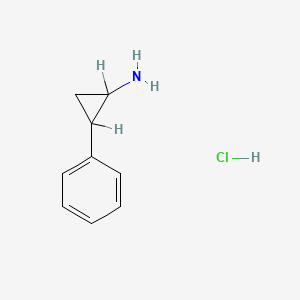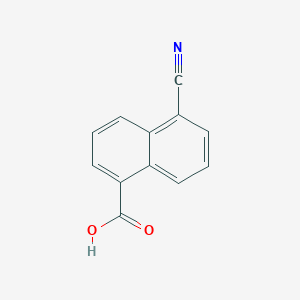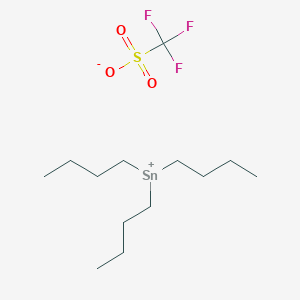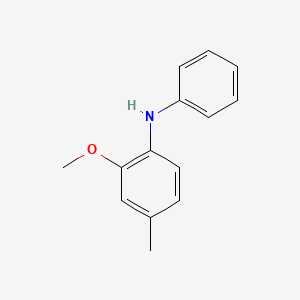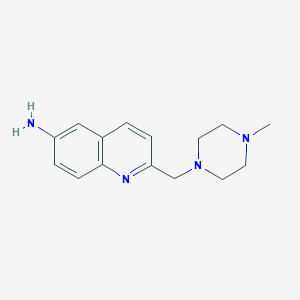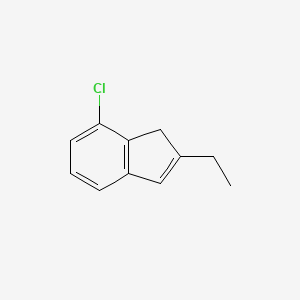
7-Chloro-2-ethyl-1H-indene
概要
説明
“7-Chloro-2-ethyl-1H-indene” is a heterocyclic organic compound with the molecular formula C11H11Cl . It has a molecular weight of 178.66 . This compound is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of indene derivatives like “7-Chloro-2-ethyl-1H-indene” often involves reactions with alkynes in the presence of a Rh (I) catalyst . The regioselectivity of these reactions depends on the steric nature of the substituent on the alkynes . Other methods include the use of readily available substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-ethyl-1H-indene” consists of 11 carbon atoms, 11 hydrogen atoms, and 1 chlorine atom . The average mass of the molecule is 178.658 Da .
科学的研究の応用
Applications in Agriculture
Compounds similar to "7-Chloro-2-ethyl-1H-indene" could potentially be investigated for their effects on plant growth and ethylene inhibition, similar to the studies on 1-methylcyclopropene (1-MCP). 1-MCP is known for its role in delaying ripening and senescence in fruits and vegetables, suggesting a potential area of application in agriculture to enhance the shelf life of produce (Blankenship & Dole, 2003).
Medical Sterilization
Ethylene oxide sterilization is a critical process in the medical field for ensuring the sterility of medical devices and supplies. Given the structural similarity, research into compounds like "7-Chloro-2-ethyl-1H-indene" might explore their potential as sterilizing agents or in developing new sterilization technologies (Mendes et al., 2007).
Materials Science
In the context of materials science, the investigation into poly(ethylene terephthalate) (PET) recycling highlights the importance of chemical processes in the sustainability of materials. Similar research could be directed towards understanding how "7-Chloro-2-ethyl-1H-indene" might contribute to polymer science, either in the synthesis of new materials or in recycling processes (Karayannidis & Achilias, 2007).
Safety And Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "7-Chloro-2-ethyl-1H-indene" . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .
特性
IUPAC Name |
7-chloro-2-ethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl/c1-2-8-6-9-4-3-5-11(12)10(9)7-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWFKUHFFIDVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478594 | |
| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-ethyl-1H-indene | |
CAS RN |
468756-78-7 | |
| Record name | 7-CHLORO-2-ETHYL-1H-INDENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

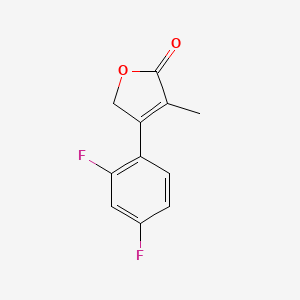
![2-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1365237.png)
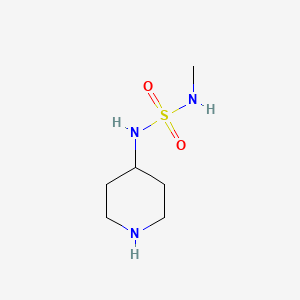
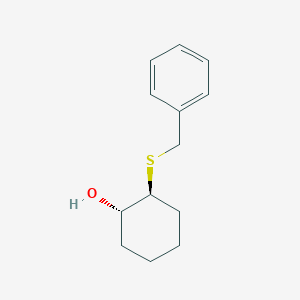
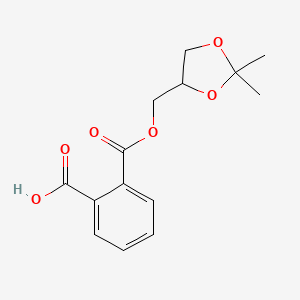
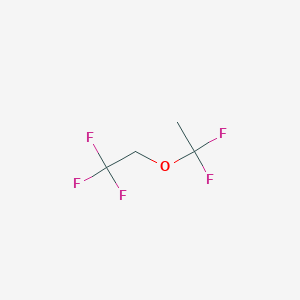
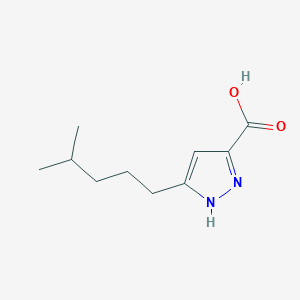
![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)
